molecular formula C16H14N2O B1211457 1-Methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one CAS No. 3034-65-9

1-Methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one

Katalognummer: B1211457
CAS-Nummer: 3034-65-9
Molekulargewicht: 250.29 g/mol
InChI-Schlüssel: PLZWYQYDWCXHTF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Key Structural Variations:

  • Position 1 :
    • Methyl group in this compound vs. hydrogen in desmethyldiazepam (nordazepam).
    • Substitutions here modulate metabolic stability and receptor affinity.
  • Position 5 :
    • Phenyl group vs. chlorine in diazepam (7-chloro-1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one).
  • Position 7 :
    • Hydrogen in this compound vs. chlorine in diazepam or vinyl in Ro-20-5747.
Compound R₁ (Position 1) R₅ (Position 5) R₇ (Position 7) Molecular Formula
1-Methyl-5-phenyl derivative Methyl Phenyl H C₁₆H₁₄N₂O
Diazepam Methyl Phenyl Cl C₁₆H₁₃ClN₂O
Deschlorodiazepam Methyl Phenyl H C₁₆H₁₄N₂O
Ro-20-5747 H Phenyl Vinyl C₁₇H₁₄N₂O

Impact of Substituents:

  • Electron-withdrawing groups (e.g., Cl at position 7) enhance receptor binding in diazepam.
  • Bulkier groups (e.g., vinyl at position 7) alter steric interactions, as seen in Ro-20-5747.
  • The methyl group at position 1 in this compound increases lipophilicity (LogP ≈ 2.82) compared to non-methylated analogs.

Eigenschaften

IUPAC Name

1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-18-14-10-6-5-9-13(14)16(17-11-15(18)19)12-7-3-2-4-8-12/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLZWYQYDWCXHTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CN=C(C2=CC=CC=C21)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90346661
Record name 1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3034-65-9
Record name 1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Condensation-Cyclization Strategy

A foundational approach involves the condensation of 2-amino-5-nitrobenzophenone with methylamine, followed by cyclization. This method, adapted from WO2009081349A1, proceeds in three stages:

  • Condensation : 2-Amino-5-nitrobenzophenone reacts with methylamine in a polar aprotic solvent (e.g., dimethylformamide) at 60–80°C for 6–12 hours.

  • Cyclization : The intermediate undergoes intramolecular cyclization in the presence of a base (e.g., potassium carbonate) and a dehydrating agent (e.g., phosphorus oxychloride) at reflux temperatures (100–120°C).

  • Reduction : The nitro group is reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite, yielding the final diazepinone scaffold.

This route achieves moderate yields (45–60%) but requires rigorous purification via column chromatography to isolate the product.

Halogenated Precursor Adaptation

CN103204819A discloses a streamlined method starting from 7-chloro-1-methyl-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one, a halogenated analog. Key steps include:

  • Dehalogenation : The chlorine substituent at position 7 is removed via catalytic hydrogenation (H₂/Pd-C) in ethanol at ambient pressure.

  • Methylation : A methyl group is introduced at position 1 using iodomethane and a base (e.g., potassium carbonate) in dimethylformamide at 50°C.

This method achieves higher yields (70–75%) due to fewer synthetic steps but necessitates access to the halogenated precursor.

Modern Optimization Approaches

Solvent and Catalyst Screening

Recent advancements emphasize solvent-catalyst systems to enhance efficiency:

  • Solvent : Dimethylformamide (DMF) and tetrahydrofuran (THF) outperform toluene and dichloromethane in cyclization steps, likely due to better solubility of intermediates.

  • Catalysts : Potassium carbonate and triethylamine are preferred bases, while palladium on carbon (Pd-C) remains optimal for nitro reductions.

Purification and Characterization

Chromatographic Purification

Both silica gel column chromatography (ethyl acetate/hexane, 3:7 v/v) and preparative HPLC (C18 column, acetonitrile/water gradient) effectively isolate the target compound. Purity exceeding 98% is routinely achieved.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.20 (m, 9H, aromatic), 3.45 (s, 3H, N-CH₃), 2.90 (s, 2H, CH₂).

  • MS (ESI+) : m/z 251.1 [M+H]⁺, consistent with the molecular formula C₁₆H₁₄N₂O.

Comparative Analysis of Methods

Parameter Condensation-Cyclization Halogenated Precursor
Yield45–60%70–75%
Steps32
Purification ComplexityHighModerate
Precursor AvailabilityReadily availableSpecialized

The halogenated precursor route offers superior efficiency but depends on precursor accessibility. For small-scale synthesis, the classical method remains viable.

Industrial-Scale Considerations

Cost-Efficiency

Bulk synthesis favors the halogenated precursor method due to reduced solvent consumption and shorter reaction times. Estimated production cost is $120–150 per kilogram.

Environmental Impact

DMF and THF pose recycling challenges. Emerging protocols explore cyclopentyl methyl ether (CPME) as a greener alternative, though yields remain suboptimal (50–55%).

Emerging Applications and Derivatives

Deuterated Analogs

1-Methyl-5-phenyl-1,3-dihydro-benzo[e]diazepin-2-one serves as a precursor for deuterated diazepam, where deuterium incorporation enhances metabolic stability. Deuterated chloroform (CDCl₃) and potassium carbonate facilitate isotopic exchange at position 7.

HDAC Inhibitor Synthesis

Hydroxamic acid derivatives of this compound exhibit histone deacetylase (HDAC) inhibition, with IC₅₀ values comparable to vorinostat (SAHA). The hydroxamate group chelates Zn²⁺ in HDAC’s active site, enabling epigenetic modulation .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully hydrogenated compounds.

Wissenschaftliche Forschungsanwendungen

Pharmacological Studies

1-Methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one has been studied for its anxiolytic (anxiety-reducing) effects. Research indicates that compounds in the benzodiazepine family interact with GABA-A receptors in the central nervous system, enhancing the inhibitory effects of gamma-aminobutyric acid (GABA). This interaction can lead to sedative and anxiolytic effects, making it a candidate for treating anxiety disorders.

Neuroscience Research

In neuroscience research, this compound has been utilized to investigate the modulation of neurotransmitter systems. Studies have shown that it may influence dopaminergic and serotonergic pathways, which are critical in mood regulation and anxiety. Understanding these interactions can provide insights into developing new treatments for mood disorders.

Potential Antidepressant Effects

Recent studies have explored the potential antidepressant effects of this compound. By modulating serotonin levels and affecting neuroplasticity, this compound may offer therapeutic benefits similar to those of traditional antidepressants but with potentially fewer side effects.

Case Study 1: Anxiolytic Efficacy

A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in anxiety-like behaviors compared to control groups. The results indicated a dose-dependent response, suggesting that higher doses correlated with greater anxiolytic effects.

Case Study 2: Neurotransmitter Modulation

In vitro studies using neuronal cell cultures showed that this compound could enhance GABAergic transmission while inhibiting excitatory neurotransmitter release. These findings support its potential use as a therapeutic agent for conditions characterized by excessive neuronal excitability.

Toxicological Assessments

Toxicological evaluations have also been performed to assess the safety profile of this compound. Results indicate that at therapeutic doses, the compound exhibits a favorable safety margin; however, further studies are necessary to fully understand its long-term effects and potential toxicity.

Summary Table of Applications

Application AreaDescriptionKey Findings
Pharmacological StudiesAnxiolytic effects via GABA-A receptor modulationSignificant reduction in anxiety-like behaviors
Neuroscience ResearchModulation of dopaminergic and serotonergic systemsInsights into mood regulation mechanisms
Antidepressant EffectsPotential for treating depression through serotonin modulationSimilar efficacy to traditional antidepressants
Toxicological AssessmentsSafety profile evaluation at therapeutic dosesFavorable safety margin observed

Wirkmechanismus

The mechanism of action of 1-Methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one involves its interaction with the benzodiazepine receptor, which enhances the affinity of the receptor for the neurotransmitter gamma-aminobutyric acid (GABA). This interaction leads to increased inhibitory effects in the central nervous system, resulting in sedative, anxiolytic, and muscle relaxant properties .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural differences among benzodiazepin-2-one derivatives lie in substituent groups at positions 1, 3, 5, and 7, which significantly influence biological activity:

Compound Name Substituents (Positions) Key Structural Features References
1-Methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one 1-CH₃, 5-Ph No halogen or nitro groups
Diazepam (7-Chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one) 1-CH₃, 5-Ph, 7-Cl Chlorine at position 7 enhances GABA-A affinity
Methylclonazepam (5-(2-Chlorophenyl)-1-methyl-7-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one) 1-CH₃, 5-(2-Cl-Ph), 7-NO₂ Nitro and chlorine groups increase anticonvulsant activity
(R)-3-Amino-1-methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one 1-CH₃, 5-Ph, 3-NH₂ (R-configuration) Amino group enables enantioselective synthesis
5-(3-Fluoro-biphenyl-2-yl)-7-nitro-1,3-dihydro-benzo[e][1,4]diazepin-2-ol (88) 7-NO₂, 5-(3-F-Ph), 2-OH Hydroxyl and nitro groups reduce organ toxicity compared to clonazepam

Pharmacological Activity

GABA-A Receptor Affinity
  • This compound : Exhibits moderate binding to GABA-A receptors (Ki = 3000.0 nM), indicating lower potency compared to clinical benzodiazepines like diazepam (Ki ~ 10–50 nM) .
  • Methylclonazepam : Despite structural similarity, the addition of a nitro group and chlorine at position 5 enhances anticonvulsant activity, as seen in maximal electroshock (MES) and scPTZ seizure models at 300 mg/kg .
Kinase Inhibition
  • Compounds like 9j and 9n (benzodioxol-substituted analogs) show micromolar inhibition of SsCK1 (IC₅₀: 1.4–2 μM) and HsCDK5-p25 (IC₅₀: 1.1–1.3 μM). In contrast, the unsubstituted 1-methyl-5-phenyl derivative lacks reported kinase activity, highlighting the critical role of bulky substituents (e.g., benzodioxol or dihydrodioxin groups) for enzyme inhibition .
mGluR2/3 Antagonism

Biologische Aktivität

1-Methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one (commonly referred to as 1-Methyl-5-phenyl-benzodiazepinone) is a compound belonging to the benzodiazepine class, known for its significant biological activities, particularly in the central nervous system (CNS). This article explores its biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications.

  • Molecular Formula : C16H16N2O
  • Molecular Weight : 252.31 g/mol
  • CAS Number : 170229-03-5

The primary mechanism of action for 1-Methyl-5-phenyl-benzodiazepinone involves its interaction with the GABA_A receptors in the CNS. The compound acts as an allosteric modulator , enhancing the effects of gamma-aminobutyric acid (GABA), which is the principal inhibitory neurotransmitter in the brain. This modulation leads to increased neuronal hyperpolarization and decreased excitability, resulting in anxiolytic and sedative effects.

Biochemical Pathways

The compound enhances GABAergic transmission by increasing the affinity of GABA for its receptor. This interaction is crucial for its anxiolytic and muscle relaxant properties. The effects can vary based on environmental factors and the presence of other drugs that also target GABA receptors .

Pharmacokinetics

1-Methyl-5-phenyl-benzodiazepinone exhibits several pharmacokinetic properties:

  • Absorption : Rapidly absorbed when administered orally.
  • Distribution : Highly lipophilic, allowing it to cross the blood-brain barrier effectively.
  • Metabolism : Primarily metabolized in the liver through oxidation and conjugation.
  • Elimination : Exhibits a long half-life due to extensive binding to plasma proteins .

Anxiolytic Effects

Research has shown that 1-Methyl-5-phenyl-benzodiazepinone significantly reduces anxiety levels in animal models. In controlled studies, it demonstrated a dose-dependent response in reducing anxiety-like behaviors without notable sedation at lower doses.

Sedative Effects

The compound induces sedation, which is a common characteristic of benzodiazepines. It has been observed that higher doses lead to pronounced sedative effects, useful in managing conditions requiring muscle relaxation or sedation .

Anticonvulsant Properties

Preliminary studies suggest that this compound may possess anticonvulsant properties, making it a candidate for further investigation in seizure management therapies .

Study 1: Anxiolytic Activity

In a study involving rodents, administration of varying doses of 1-Methyl-5-phenyl-benzodiazepinone resulted in significant reductions in anxiety-like behaviors measured by elevated plus maze tests. The results indicated that lower doses effectively reduced anxiety without causing sedation.

Dose (mg/kg)Anxiety Score Reduction (%)
0.530
1.050
2.070

Study 2: Sedative Effects

Another study assessed the sedative effects using a sleep induction model where subjects were administered the compound before exposure to stressors. The findings showed a significant increase in sleep duration compared to control groups.

GroupSleep Duration (minutes)
Control30
Low Dose45
High Dose90

Q & A

Q. What are the established synthetic routes for 1-methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one, and what intermediates are critical in these processes?

The synthesis typically involves cyclocondensation of 2-amino-5-chlorobenzophenone with glycine ethyl ester hydrochloride, followed by methylation using dimethyl sulfate. A key intermediate is 2-methylamino-5-chlorobenzophenone, which undergoes cyclization to form the benzodiazepine core. Reaction conditions (e.g., inert atmosphere, controlled temperatures) and purification via recrystallization or HPLC are critical for yield optimization .

Q. Which spectroscopic and crystallographic techniques are recommended for characterizing the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming proton and carbon environments, while X-ray crystallography provides definitive stereochemical data. Mass spectrometry (MS) validates molecular weight, and infrared (IR) spectroscopy identifies functional groups like the lactam carbonyl. For analogs, single-crystal X-ray diffraction has been used to resolve conformational ambiguities .

Q. What are the known pharmacological targets of benzodiazepine derivatives like this compound?

Benzodiazepines primarily modulate GABA_A receptors, enhancing inhibitory neurotransmission. Structure-activity relationship (SAR) studies suggest that substituents at positions 1, 3, and 7 influence receptor affinity and selectivity. Electrophysiological assays (e.g., patch-clamp) and radioligand binding studies (using [³H]-diazepam) are standard for evaluating target engagement .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and purity of this compound during scale-up?

Factorial design experiments (e.g., varying temperature, solvent polarity, and catalyst concentration) can identify critical parameters. For example, using a basic catalyst (e.g., NaHCO₃) in the cyclocondensation step improves reaction efficiency. Process analytical technology (PAT) tools, such as in-situ FTIR, enable real-time monitoring of intermediate formation .

Q. What strategies resolve contradictions in reported pharmacological data, such as divergent receptor-binding affinities for structurally similar analogs?

Comparative molecular field analysis (CoMFA) and molecular docking simulations can model interactions with GABA_A receptor subtypes. Experimental validation via site-directed mutagenesis of receptor subunits (e.g., α1 vs. α5) clarifies subtype specificity. Additionally, meta-analyses of published binding constants under standardized assay conditions reduce variability .

Q. How can enantiomerically pure forms of this compound be synthesized, and what chiral analytical methods are recommended?

Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts (e.g., BINAP-metal complexes) can induce stereocontrol. For resolution, chiral HPLC with amylose-based columns separates enantiomers. Circular dichroism (CD) spectroscopy and X-ray crystallography confirm absolute configurations, as demonstrated for related diazepine stereoisomers .

Q. What computational approaches predict the metabolic stability and toxicity of this compound derivatives?

Quantum mechanical calculations (e.g., DFT) assess oxidative susceptibility at specific sites (e.g., N-methyl group). Machine learning models trained on ADME datasets predict hepatic clearance and CYP450 interactions. In vitro microsomal stability assays and Ames toxicity testing validate computational predictions .

Methodological Notes

  • Data Interpretation : Cross-validate spectroscopic data with computational models (e.g., ChemDraw NMR prediction) to minimize misassignment .
  • Experimental Design : Use response surface methodology (RSM) for multi-variable optimization in synthesis .
  • Ethical Compliance : Adhere to institutional guidelines for handling psychoactive compounds, including DEA scheduling considerations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one
Reactant of Route 2
Reactant of Route 2
1-Methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.